ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate - 864681-18-5

ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Catalog Number: EVT-3296440
CAS Number: 864681-18-5
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Starting Material: The synthesis typically begins with commercially available 5-methyl-2-aminopyrrole-3-carboxylate. []
  • Condensation: This pyrrole derivative is then subjected to a condensation reaction with a suitable reagent, such as diethyl ethoxymethylenemalonate, in the presence of a base. []
  • Cyclization and Esterification: The resulting intermediate undergoes cyclization under acidic conditions to form the pyrrolopyridine ring system. Subsequent esterification with ethanol yields the desired ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate. []

Alternative synthetic approaches may utilize different starting materials and reaction conditions, but the general principle of constructing the pyrrolopyridine ring system through cyclization reactions remains consistent. []

Molecular Structure Analysis
  • Hydrolysis: The ethyl ester group can be readily hydrolyzed under basic conditions to afford the corresponding carboxylic acid, 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. This carboxylic acid serves as a crucial intermediate for further functionalization of the pyrrolopyridine scaffold. [, ]
  • N-Alkylation/Arylation: The nitrogen atom in the pyrrole ring can be alkylated or arylated using standard coupling reactions. This allows for the introduction of diverse substituents, which can significantly influence the biological activity of the resulting derivatives. [, , ]
  • Electrophilic Aromatic Substitution: The pyrrolopyridine ring system can undergo electrophilic aromatic substitution reactions, primarily at the 3- and 6-positions. This provides a route for introducing additional substituents and modifying the electronic properties of the scaffold. [, ]
Mechanism of Action
  • Janus Kinases (JAKs): Certain derivatives have been identified as potent and selective inhibitors of JAK3, a tyrosine kinase involved in immune cell signaling. This inhibition disrupts cytokine signaling pathways and suggests potential for treating immune-related diseases. []
  • Cyclin-Dependent Kinases (CDKs): Other derivatives have demonstrated inhibitory activity against CDKs, particularly CDK1 and CDK8. These kinases play crucial roles in cell cycle regulation and are frequently dysregulated in cancer cells. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for antitumor therapy. [, ]
  • Bromodomains: Research suggests that specific modifications to the pyrrolopyridine core can lead to selectivity for the second bromodomain (BD2) of the BET family of proteins, particularly BRD4. This selectivity presents potential for developing more targeted therapeutic agents with an improved therapeutic index for treating cancer. []
Physical and Chemical Properties Analysis
  • Solubility: It is expected to be sparingly soluble in water but soluble in organic solvents like ethanol, dimethylformamide, and dimethylsulfoxide. [, , ]
Applications
  • Medicinal Chemistry: The compound serves as a versatile starting point for the synthesis of diversely substituted pyrrolopyridine derivatives. These derivatives are investigated for their potential therapeutic applications in various disease areas, including cancer, inflammatory diseases, and infectious diseases. [, , , , , ]

4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids

Compound Description: This series of compounds was synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, aiming to discover novel antibacterial agents. [] One compound within this series, referred to as "compound 10" in the study, showed in vitro antibacterial activity. []

Reference:

N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives

Compound Description: These derivatives were designed as selective Janus Kinase 1 (JAK1) inhibitors. [] Specifically, compound 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (31g) and its (S,S)-enantiomer (38a) demonstrated potent JAK1 inhibition and selectivity over other JAK isoforms. [] This compound showed promising results in reducing the progression of hepatic fibrosis by inhibiting the proliferation and fibrogenic gene expression of hepatic stellate cells. []

Relevance: This series, like ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate, features the core 1H-pyrrolo[2,3-b]pyridine structure. The key variations include an N-methyl carboxamide group at position 5 and diverse substitutions at position 4, which are crucial for their JAK1 inhibitory activity. []

Reference:

1H-Pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives

Compound Description: These compounds were explored as novel immunomodulators targeting JAK3 for potential use in treating immune-related diseases, including organ transplant rejection. [] The introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring significantly enhanced JAK3 inhibitory activity. []

Relevance: This class of compounds and ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate share the fundamental 1H-pyrrolo[2,3-b]pyridine scaffold. The distinguishing feature is the presence of a carboxamide group at the C5 position, replacing the ethyl ester in the target compound. This modification, along with substitutions at the C4 position, contributes to their JAK3 inhibitory activity. []

Nortopsentin Analogues: 1H-pyrrolo[2,3-b]pyridine derivatives

Compound Description: This study focused on developing new nortopsentin analogues based on the 1H-pyrrolo[2,3-b]pyridine scaffold for potential application in treating diffuse malignant peritoneal mesothelioma (DMPM). [] The most promising candidates, 1f (3-[2-(5-fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridine), 3f (3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine), and 1l (3-[2-(5-fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine), demonstrated cyclin-dependent kinase 1 (CDK1) inhibitory activity and effectively reduced DMPM cell proliferation, induced apoptosis, and inhibited tumor growth in mouse models. []

Relevance: These nortopsentin analogues and ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate share the 1H-pyrrolo[2,3-b]pyridine core structure. These derivatives incorporate various substituents, primarily at positions 1 and 3, that confer their CDK1 inhibitory and antitumor properties. []

Reference:

5-Bromo-1H-pyrrolo[2,3-b]pyridine

Compound Description: This compound serves as a key building block for synthesizing various 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks through Fischer indole cyclization. [] This methodology provides a straightforward approach to generating a range of substituted 7-azaindole scaffolds. []

Relevance: This compound is closely related to ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate, differing only by the replacement of the ethyl carboxylate group at position 5 with a bromine atom. This bromine substituent serves as a handle for further modifications, highlighting the versatility of the pyrrolo[2,3-b]pyridine scaffold in medicinal chemistry. []

Properties

CAS Number

864681-18-5

Product Name

ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate

IUPAC Name

ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-7-3-4-11-9(7)12-6-8/h3-6H,2H2,1H3,(H,11,12)

InChI Key

YUDZVBURRABHNF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C(=C1)C=CN2

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=CN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.